molecular formula C17H15ClO B14543299 5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene CAS No. 61982-82-9

5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene

Cat. No.: B14543299
CAS No.: 61982-82-9
M. Wt: 270.8 g/mol
InChI Key: OUIOOJLJOQKTSI-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a phenyl group at the 4th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated using a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Solvent selection and purification steps are also important to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Methoxy-substituted naphthalenes.

Scientific Research Applications

5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

61982-82-9

Molecular Formula

C17H15ClO

Molecular Weight

270.8 g/mol

IUPAC Name

5-chloro-8-methoxy-4-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C17H15ClO/c1-19-16-11-10-15(18)17-13(8-5-9-14(16)17)12-6-3-2-4-7-12/h2-4,6-8,10-11H,5,9H2,1H3

InChI Key

OUIOOJLJOQKTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC=C(C2=C(C=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

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